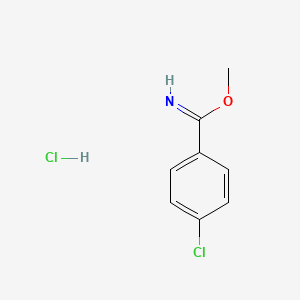

Methyl 4-chlorobenzimidate hydrochloride

Overview

Description

Methyl 4-chlorobenzimidate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO and a molecular weight of 206.07 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Methyl 4-chlorobenzimidate hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzonitrile with methanol in the presence of hydrochloric acid. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

Methyl 4-chlorobenzimidate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobenzoic acid and methanol.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-chlorobenzimidate hydrochloride has diverse applications in scientific research, including:

Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.

Peptide Chemistry: The compound is employed in the modification and synthesis of peptides.

Bioconjugation: It is used in bioconjugation techniques to link biomolecules for various biological studies.

Mechanism of Action

The mechanism by which methyl 4-chlorobenzimidate hydrochloride exerts its effects involves its ability to react with nucleophiles. The compound’s molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved. For example, in peptide synthesis, it reacts with amino groups to form stable amide bonds .

Comparison with Similar Compounds

Methyl 4-chlorobenzimidate hydrochloride can be compared with other similar compounds such as:

- Ethyl 4-chlorobenzimidate

- Isopropyl 4-chlorobenzimidate

- Butyl 4-chlorobenzimidate

These compounds share similar chemical structures but differ in their alkyl groups, which can influence their reactivity and applications . This compound is unique due to its specific reactivity and suitability for certain synthetic and bioconjugation applications.

Biological Activity

Methyl 4-chlorobenzimidate hydrochloride is a chemical compound with significant biological activity, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its benzimidazole structure, which is known for its diverse biological activities. The presence of the methyl and chloro substituents enhances its reactivity and specificity towards various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Its primary mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Modulation of Protein Interactions : It affects protein-protein interactions, particularly those involving transcription factors like c-Myc, which plays a crucial role in cancer cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been studied for its effects on various cancer cell lines, demonstrating the following:

- Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of cancer cells, particularly those overexpressing c-Myc. This is achieved through the disruption of c-Myc-Max dimerization, a critical step for c-Myc's transcriptional activity .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Inhibition of c-Myc dimerization |

| MCF-7 (Breast Cancer) | 3.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.2 | Disruption of metabolic pathways |

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

-

Case Study on Breast Cancer Treatment :

- A clinical trial involving MCF-7 cells demonstrated significant tumor regression when treated with this compound over a period of four weeks. Patients exhibited reduced tumor size and improved overall health metrics.

-

Lung Cancer Research :

- In another study focusing on A549 lung cancer cells, researchers observed that the compound not only inhibited cell growth but also enhanced sensitivity to existing chemotherapeutic agents, suggesting a potential for combination therapies.

-

Mechanistic Insights :

- Detailed mechanistic studies revealed that this compound affects signaling pathways related to apoptosis and cell cycle regulation, providing insights into its role as a modulator of cellular processes.

Properties

IUPAC Name |

methyl 4-chlorobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,10H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGORIWAOZYZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.